2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-10-15(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZJNBLQHDSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with hydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution
The sulfonohydrazide group undergoes nucleophilic substitution reactions, particularly under basic conditions. This reactivity is critical for generating derivatives with varied biological activities.
Oxidation Reactions
Derivatives containing sulfur atoms (e.g., sulfides) can be oxidized:
Oxidation Data
| Reaction | Reagent | Yield | Product |
|---|---|---|---|
| Sulfide → Sulfone | 30% H₂O₂ | 74% | Sulfone derivative |
| Sulfide → Sulfoxide | 30% H₂O₂ + TeO₂ | 64% | Sulfoxide derivative |
α-Glucosidase Inhibition
Synthesized derivatives (e.g., 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides) demonstrate:
-
Weak to moderate inhibition : IC₅₀ values spanned from 7a-h, 7j, and 7l (weak) to 7i and 7k (moderate) .
-
Structure-activity relationships : Position-6 substitutions (e.g., sulfonohydrazide) enhance anti-diabetic potential .
Enzyme Modulation
The benzodioxane scaffold interacts with enzymes like p38α MAPK and HSF1, influencing pathways critical for cancer and inflammation .
Analytical Characterization
Key techniques used to confirm reaction outcomes include:
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ESI-MS : High-resolution mass spectrometry to verify molecular weights .
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Collision Cross-Section (CCS) Analysis : Predicted CCS values for different adducts (e.g., [M+H]+ = 145.3 Ų) .
Collision Cross-Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 231.04341 | 145.3 |
| [M+Na]+ | 253.02535 | 154.9 |
| [M-H]- | 229.02885 | 149.4 |
Scientific Research Applications
Anti-Diabetic Activity
Research has indicated that derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide exhibit anti-diabetic properties. A study evaluated the compound's ability to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. Results showed that synthesized analogs demonstrated varying degrees of inhibition, suggesting potential for developing new anti-diabetic medications .
Anti-Inflammatory Properties
Another significant application is in the treatment of inflammatory diseases such as asthma and arthritis. The compound has been developed for synthesizing inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. The presence of the benzodioxane core is critical for its biological activity, making it a valuable scaffold for anti-inflammatory drug development.
Cancer Research
The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit key pathways involved in cancer progression, such as the p38α MAPK pathway. This suggests that this compound could serve as a lead compound for developing novel anticancer agents .
Synthesis of Enantiomerically Enriched Compounds
In organic chemistry, this compound is utilized in synthesizing enantiomerically enriched 1,4-benzodioxanes with various substituents at the 2-position. This synthesis often employs ring-closing metathesis techniques using efficient catalysts to achieve high enantioselectivity (up to 99:1) in product formation.
Development of Pharmaceutical Intermediates
The compound serves as an intermediate in synthesizing other biologically active molecules, including those targeting dipeptidyl peptidase IV and carbonic anhydrase inhibitors. These targets are crucial in treating conditions like diabetes and hypertension.
Data Table: Summary of Applications
Case Study 1: Anti-Diabetic Activity Evaluation
In a controlled study, various derivatives of this compound were synthesized and tested for their α-glucosidase inhibitory activity. The results indicated that specific structural modifications enhanced inhibitory potency significantly compared to standard drugs.
Case Study 2: Inflammation Inhibition
A series of compounds derived from the benzodioxane core were tested against human cell lines to evaluate their anti-inflammatory effects. The most promising candidates demonstrated substantial inhibition of pro-inflammatory cytokines, supporting further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
2,3-Dihydro-N-phenyl-1,4-benzodioxin-6-sulfonamide
- Molecular Formula: C₁₄H₁₃NO₄S (MW: 291.32)
- Key Differences : Replaces the hydrazide (–NH–NH₂) with a phenyl-substituted sulfonamide (–SO₂–NH–Ph).
- This analog is primarily used as a synthetic intermediate .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (Compound 3)
- Molecular Formula: C₁₆H₁₅NO₄S (MW: 317.36)
- Key Differences : Features a 4-methylbenzenesulfonamide (tosyl) group.
- Implications : The tosyl group increases steric bulk and electron-withdrawing effects, altering reactivity in alkylation/aralkylation reactions. Derivatives of this compound exhibit lipoxygenase inhibitory activity (e.g., 5c , IC₅₀ = 85.79 mM) .
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
- Molecular Formula : C₈H₇ClO₄S
- Key Differences: The sulfonohydrazide is replaced with a sulfonyl chloride (–SO₂Cl), a highly reactive electrophile.
- Implications: Serves as a precursor for synthesizing sulfonamides and sulfonohydrazides via nucleophilic substitution .
Enzyme Inhibition
- Lipoxygenase Inhibition : Derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (e.g., 5c , 5e ) show moderate inhibition (IC₅₀ ~85–89 mM), though less potent than the reference standard Baicalein (IC₅₀ = 22.41 mM) .
- 5-HT₁A Antagonism : Piperazine derivatives with benzodioxine sulfonamide groups (e.g., halogen or alkyl substitutions) exhibit serotonin receptor antagonism, highlighting the scaffold’s versatility in CNS drug design .
Antimicrobial Activity
- Limited activity is reported for most benzodioxine sulfonamides against bacterial strains, emphasizing the need for specific substituents (e.g., halogenated or bulky groups) to enhance efficacy .
Immunomodulatory Potential
- Scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol are predicted as high-potency PD-1/PD-L1 inhibitors via machine learning models, underscoring the benzodioxine core’s relevance in immunotherapy .
Physicochemical Properties
| Compound | Molecular Weight | Solubility (Predicted) | LogP | Key Functional Groups |
|---|---|---|---|---|
| Benzodioxine-6-sulfonohydrazide | 230.24 g/mol | Moderate (polar) | 1.2 | Sulfonohydrazide, dioxane |
| N-Phenyl sulfonamide | 291.32 g/mol | Low (lipophilic) | 3.5 | Sulfonamide, phenyl |
| Tosyl derivative (Compound 3) | 317.36 g/mol | Low to moderate | 3.8 | Tosyl, benzodioxane |
Biological Activity
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- SMILES : C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN
The compound features a sulfonohydrazide group that enhances its reactivity and potential interactions with biological systems. Its structure allows for various chemical transformations that can lead to derivatives with modified biological properties .
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with hydrazine in solvents such as ethanol or methanol under reflux conditions. This method ensures high yield and purity of the final product.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it may interact with key proteins involved in cancer cell proliferation and apoptosis. Preliminary results indicate that it can induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. For example, studies have demonstrated significant cytotoxicity against breast and colon cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis via mitochondrial pathway |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is attributed to its ability to form hydrogen bonds and participate in redox reactions with biological macromolecules. This interaction can lead to alterations in enzyme activity and gene expression profiles within cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into its use as a potential antimicrobial agent in clinical settings .
- Anticancer Research : In a recent publication, researchers evaluated the effects of the compound on ovarian cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. The study concluded that further investigations are warranted to elucidate the specific pathways involved in its anticancer effects .
Q & A
Q. Table 1: Comparative Bioactivity of Selected Derivatives
| Derivative | Antibacterial (Zone of Inhibition, mm) | Lipoxygenase Inhibition (% at 100 µM) |
|---|---|---|
| 5a | 12 (E. coli) | 45% |
| 5d | 18 (S. aureus) | 28% |
| 5m | 9 (P. aeruginosa) | 62% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
